molecular formula C15H14N2O2 B14109746 (E)-N'-(2-hydroxybenzylidene)-2-methylbenzohydrazide

(E)-N'-(2-hydroxybenzylidene)-2-methylbenzohydrazide

Cat. No.: B14109746
M. Wt: 254.28 g/mol
InChI Key: RRDKSNZDBMQWIG-YBEGLDIGSA-N
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Description

Salicylidene o-toluic hydrazone is an organic compound with the molecular formula C₁₅H₁₄N₂O₂. It is a hydrazone derivative formed by the condensation of salicylaldehyde and o-toluic hydrazide. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine, due to its unique chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

Salicylidene o-toluic hydrazone is typically synthesized through a condensation reaction between salicylaldehyde and o-toluic hydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The mixture is heated until the condensation is complete, which can be monitored using thin-layer chromatography (TLC). The reaction typically takes 1-3 hours .

Industrial Production Methods

While specific industrial production methods for salicylidene o-toluic hydrazone are not extensively documented, the general approach involves the same condensation reaction on a larger scale. The use of mechanochemical methods and solid-state melt reactions can also be employed to enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

Salicylidene o-toluic hydrazone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include oxides, amines, and substituted hydrazone derivatives. These products have significant applications in medicinal chemistry and material science .

Mechanism of Action

The mechanism of action of salicylidene o-toluic hydrazone involves its interaction with biological targets through its hydrazone group. The compound can form coordination complexes with metal ions, which enhances its biological activity. The azomethine linkage in the hydrazone group is crucial for its antimicrobial and cytotoxic effects. The compound can disrupt cellular processes by interacting with enzymes and proteins, leading to cell death in microbial and cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • Salicylidene benzoylhydrazone
  • Salicylidene phenylhydrazone
  • Salicylidene p-toluic hydrazone

Uniqueness

Salicylidene o-toluic hydrazone is unique due to its specific structural features, such as the presence of the o-toluic group, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced antimicrobial and cytotoxic activities, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C15H14N2O2

Molecular Weight

254.28 g/mol

IUPAC Name

N-[(Z)-(2-hydroxyphenyl)methylideneamino]-2-methylbenzamide

InChI

InChI=1S/C15H14N2O2/c1-11-6-2-4-8-13(11)15(19)17-16-10-12-7-3-5-9-14(12)18/h2-10,18H,1H3,(H,17,19)/b16-10-

InChI Key

RRDKSNZDBMQWIG-YBEGLDIGSA-N

Isomeric SMILES

CC1=CC=CC=C1C(=O)N/N=C\C2=CC=CC=C2O

Canonical SMILES

CC1=CC=CC=C1C(=O)NN=CC2=CC=CC=C2O

Origin of Product

United States

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